molecular formula C10H13NO2 B1275423 Ethyl 2-aminophenylacetate CAS No. 64460-85-1

Ethyl 2-aminophenylacetate

Cat. No.: B1275423
CAS No.: 64460-85-1
M. Wt: 179.22 g/mol
InChI Key: UELJXCRPLCATAK-UHFFFAOYSA-N
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Description

Ethyl 2-aminophenylacetate is an organic compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . It is a derivative of phenylacetic acid, where the phenyl group is substituted with an amino group at the ortho position and an ethyl ester group at the carboxyl position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminophenylacetate can be synthesized through several methods. One common method involves the reduction of ethyl 2-nitrophenylacetate using a hydrogenation process over a palladium on carbon (Pd/C) catalyst in ethanol . The reaction is typically carried out at room temperature and atmospheric pressure for about 18 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminophenylacetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing the ester group.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of ethyl 2-aminophenylethanol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 2-aminophenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-aminophenylacetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-nitrophenylacetate: A precursor in the synthesis of ethyl 2-aminophenylacetate.

    Phenylacetic acid: The parent compound with similar structural features.

    Ethyl phenylacetate: Lacks the amino group but shares the ester functionality.

Uniqueness

This compound is unique due to the presence of both an amino group and an ester group on the phenylacetic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

Ethyl 2-aminophenylacetate (C₁₀H₁₃NO₂) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Overview of this compound

This compound is characterized by the presence of both an amino group and an ester group, which contribute to its diverse reactivity and biological activity. The molecular weight of this compound is approximately 179.22 g/mol, and it can be synthesized through various chemical reactions, including reduction and substitution processes .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism involves the disruption of bacterial cell membranes and inhibition of vital metabolic processes .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects . In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. This property may contribute to its potential therapeutic applications in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Reduction of Ethyl 2-Nitrophenylacetate : This method involves using a palladium on carbon (Pd/C) catalyst in ethanol for hydrogenation, converting the nitro group to an amino group.
  • Microwave-Assisted Synthesis : Recent studies have explored microwave-assisted synthesis using lipases as catalysts, which enhances reaction efficiency and product specificity .
  • Conventional Heating Methods : Traditional methods involving refluxing with various reagents have also been employed, though they may be less efficient compared to microwave-assisted techniques .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release phenylacetic acid derivatives, which may further interact with cellular receptors .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anti-inflammatory Study : Another research project highlighted the compound's ability to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation pathways, suggesting its potential as a therapeutic agent for inflammatory conditions .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
Ethyl 2-nitrophenylacetateNitro group instead of amino groupLimited antimicrobial activity
Phenylacetic acidLacks amino groupKnown for anti-inflammatory properties
Ethyl phenylacetateNo amino groupPrimarily used as a fragrance compound

This compound stands out due to its unique combination of functional groups that allow it to participate in various chemical reactions while exhibiting significant biological activities.

Properties

IUPAC Name

ethyl 2-(2-aminophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELJXCRPLCATAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420879
Record name Ethyl 2-aminophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64460-85-1
Record name Ethyl 2-aminophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-aminophenyl)acetate
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Synthesis routes and methods I

Procedure details

A solution of ethyl 2-nitrophenylacetate (13.6 g, 0.065 mole) in ethanol (150 ml) was hydrogenated over 10% Pd/C catalyst (1 g) at room temperature and pressure for 18 hours. The reaction mixture was filtered through keiselguhr and concentrated in vacuo to afford the title compound as a clear oil, which solidified on standing (10.8 g, 93%).
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13.6 g
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150 mL
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1 g
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Synthesis routes and methods II

Procedure details

In 15% hydrogen chloride-ethanol, m- or o-nitrophenylacetic acid was ethyl-esterified and the resulting ethyl ester was hydrogenated with palladium catalyst in ethanol to give m- or o-aminophenylacetic acid ethyl ester.
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0 (± 1) mol
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reactant
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[Compound]
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ethyl ester
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hydrogen chloride ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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